molecular formula C15H11FO5 B6408675 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid CAS No. 1261893-21-3

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6408675
CAS No.: 1261893-21-3
M. Wt: 290.24 g/mol
InChI Key: LOOPFZGPZUFKKZ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methoxycarbonyl group

Properties

IUPAC Name

4-(3-fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-15(20)10-4-9(5-11(16)6-10)12-3-2-8(14(18)19)7-13(12)17/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOPFZGPZUFKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691520
Record name 3'-Fluoro-2-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-21-3
Record name 3'-Fluoro-2-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-oxobenzoic acid.

    Reduction: 4-(3-Fluoro-5-hydroxymethylphenyl)-3-hydroxybenzoic acid.

    Substitution: 4-(3-Amino-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of benzoic acid exhibit potential anticancer properties. The introduction of fluorine and methoxycarbonyl groups can enhance the bioactivity of benzoic acid derivatives. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of apoptosis-related proteins .

Anti-inflammatory Properties
Compounds similar to this compound have been studied for their anti-inflammatory effects. The presence of hydroxyl groups in the structure is known to contribute to anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process .

Drug Development
The compound serves as a potential lead in drug development due to its ability to interact with biological targets effectively. The fluorine atom can enhance lipophilicity and metabolic stability, making it a valuable candidate for further modifications aimed at improving pharmacokinetic properties .

Materials Science

Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of novel polymers. Its carboxylic acid functionality allows for the formation of polyesters and polyamides through condensation reactions. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

Nanocomposites
The compound can also be incorporated into nanocomposites, where it acts as a modifier to improve the interfacial adhesion between organic matrices and inorganic fillers. This application is particularly relevant in developing lightweight materials with superior mechanical properties for aerospace and automotive industries .

Analytical Chemistry

Chromatographic Applications
this compound has been evaluated for its utility as a standard reference material in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its distinct chemical structure allows for accurate quantification in complex mixtures, enhancing the reliability of analytical results .

Spectroscopic Studies
The compound's spectral characteristics make it suitable for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are essential for confirming the identity and purity of synthesized compounds in research settings .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines using derivatives similar to this compound .
Study 2Anti-inflammatory EffectsShowed that compounds with similar hydroxyl substitutions effectively reduced inflammation markers in vivo .
Study 3Polymer DevelopmentDeveloped a new class of biodegradable polymers incorporating the compound, exhibiting enhanced mechanical strength and thermal stability .

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluoro and methoxycarbonyl groups can enhance its binding affinity and specificity towards molecular targets, influencing pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-5-methoxycarbonylphenyl)boronic acid
  • 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol
  • 4-(3-Fluoro-5-methoxycarbonylphenyl)aniline

Uniqueness

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both a hydroxyl and a methoxycarbonyl group on the benzoic acid core. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique substitution pattern, may exhibit various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H11FO5
  • Molecular Weight : 288.24 g/mol
  • CAS Number : 53227987

The structure of this compound includes a hydroxyl group and a methoxycarbonyl group, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors. The presence of the fluoro and methoxycarbonyl groups enhances its binding affinity, potentially modulating various biochemical pathways.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer effects. For instance, derivatives of hydroxybenzoic acids have shown potential in inhibiting the proliferation of cancer cells in vitro. In one study, phenolic acids demonstrated significant anti-proliferative effects on leukemia cells, suggesting that similar mechanisms may be applicable to this compound .

Antioxidant Properties

Antioxidant activity is another area of interest for this compound. The hydroxyl groups in phenolic compounds are known to scavenge free radicals, thereby reducing oxidative stress .

Case Studies and Research Findings

StudyFindings
Zhang et al. (2021)Investigated the interaction of phenolic acids with human serum albumin (HSA) and their effects on cancer cell viability. Results indicated that certain derivatives inhibited cell proliferation in a dose-dependent manner .
ResearchGate ReviewComprehensive review on various biological activities of p-hydroxybenzoic acid derivatives highlighted antimicrobial, anti-inflammatory, and anticancer activities .
BenchChem OverviewDiscussed the synthesis and potential applications in drug discovery, emphasizing its role as a bioactive compound .

Q & A

Q. Basic Research Focus

  • NMR :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C3, methoxycarbonyl at C5). Aromatic proton splitting patterns and coupling constants (e.g., 3JHF^3J_{H-F}) are critical .
    • ¹⁹F NMR : Detect fluorine chemical shifts (typically δ -110 to -125 ppm for aryl-F) .
  • FTIR : Identify -COOH (1700–1720 cm⁻¹), -OH (broad ~3000 cm⁻¹), and ester C=O (1740 cm⁻¹) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ via ESI) and purity (>95%) .

How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Q. Advanced Research Focus

  • Systematic Solubility Studies :
    • Test in solvents of varying polarity (water, DMSO, ethanol, DCM) at controlled temperatures (25°C, 37°C). Use shake-flask method with HPLC quantification .
    • Adjust pH (e.g., 2–12) to study ionization effects on solubility. The carboxylic acid group (pKa ~2.5–3.5) and phenolic -OH (pKa ~9–10) dominate pH-dependent behavior .
  • Computational Modeling : Predict solubility parameters using COSMO-RS or Hansen solubility parameters .

What strategies can be employed to investigate the role of fluorine substitution on the compound’s bioactivity and metabolic stability?

Q. Advanced Research Focus

  • Comparative Studies : Synthesize analogs without fluorine or with Cl/CH₃ substituents. Evaluate:
    • Bioactivity : Screen against enzyme targets (e.g., kinases) via fluorescence polarization or SPR .
    • Metabolic Stability : Incubate with liver microsomes; monitor parent compound depletion via LC-MS/MS. Fluorine often reduces oxidative metabolism .
  • X-ray Crystallography : Resolve ligand-protein complexes to identify fluorine-specific interactions (e.g., C-F···H-N hydrogen bonds) .

How should one design experiments to determine the acid dissociation constants (pKa) of both the carboxylic acid and phenolic hydroxyl groups in this molecule?

Q. Advanced Research Focus

  • Potentiometric Titration : Use a glass electrode in aqueous solution (ionic strength 0.1 M KCl). Titrate from pH 2–12; fit data to a two-proton model .
  • UV-Vis Spectrophotometry : Monitor absorbance changes (e.g., at 250 nm) at varying pH. Assign pKa values to specific functional groups via spectral deconvolution .
  • Computational Methods : DFT calculations (e.g., B3LYP/6-31G*) predict pKa values and validate experimental results .

What synthetic challenges arise from regioselectivity in introducing the methoxycarbonyl group, and how can they be addressed?

Q. Advanced Research Focus

  • Challenge : Direct carboxylation at C5 competes with C3/C4 positions due to steric and electronic effects.
  • Solutions :
    • Use directing groups (e.g., boronic esters) to favor C5 substitution .
    • Employ Pd-catalyzed carbonylation with CO gas and methanol under high pressure (10–20 bar) .
    • Verify regioselectivity via NOESY NMR to confirm spatial proximity of substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.